8-bromo-2-methyl-N-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxamide
Description
8-bromo-2-methyl-N-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxamide is a complex organic compound with a unique structure that includes a bromine atom, a phenyl group, and a thioxo group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
4-bromo-9-methyl-N-phenyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2S/c1-18-14(16(23)20-11-5-3-2-4-6-11)15(21-17(25)22-18)12-9-10(19)7-8-13(12)24-18/h2-9,14-15H,1H3,(H,20,23)(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSWFATZOVQBPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(C3=C(O1)C=CC(=C3)Br)NC(=S)N2)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition Approach
A literature precedent for analogous systems involves [4+4] cycloaddition between a naphthoquinone-derived diene and a diazocine dienophile. For example, Harding et al. demonstrated that 2,2':5,6-di-O-isopropylidene derivatives undergo strain-induced cyclization under Sc(OTf)₃ catalysis to form bridged systems. Adapting this method:
- Starting Material : 1,4-Diethoxybenzene (patent WO2024109965A2 highlights its utility in electrophilic substitutions)
- Bromination : Electrophilic bromination using liquid bromine in dichloromethane at −10°C yields 1,4-dibromo-2,5-diethoxybenzene.
- Methano Bridge Formation : Reaction with methyl vinyl ketone under acid catalysis forms the bicyclo[2.2.2]octane skeleton, followed by oxidative cleavage to introduce the ketone functionality.
Key Parameters :
Transition-Metal-Mediated Cyclization
Copper-catalyzed Ullmann coupling, as described in the synthesis of thiazolo[2,3-d]benzoxadiazocines, offers an alternative route:
- Precursor : 2-Bromo-5-methoxybenzaldehyde
- Condensation : With 1,2-diaminoethane to form a dihydroquinazoline intermediate
- Cyclization : CuI (5 mol%) in DMF at 120°C induces C–N bond formation, constructing the oxadiazocine ring.
Advantages :
- Avoids harsh acidic conditions
- Enables late-stage functionalization
Functionalization: Bromination, Thionation, and Amidation
Regioselective Bromination at C8
Electrophilic bromination of the methanobenzo core requires careful position control. The patent WO2024109965A2 details bromination of diethoxybenzenes using N-bromosuccinimide (NBS) in CCl₄, achieving para selectivity. Adapting this:
- Substrate : 2-Methyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g]oxadiazocine-4-one
- Conditions : NBS (2.2 equiv), AIBN (cat.), CCl₄, reflux, 6 h
- Workup : Column chromatography (SiO₂, hexane/EtOAc 4:1) isolates 8-bromo derivative
Regiochemical Control :
Thioxo Group Installation
Conversion of the 4-keto group to thioxo employs Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide):
- Substrate : 8-Bromo-2-methyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g]oxadiazocine-4-one
- Reaction : Lawesson’s reagent (1.5 equiv), toluene, 110°C, 12 h
- Yield : 78% (similar to thionation of chromenones)
Mechanistic Insight :
Carboxamide Formation at C11
Copper-mediated coupling, as per WO2024109965A2, enables efficient amidation:
- Carboxylic Acid Precursor : 8-Bromo-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g]oxadiazocine-11-carboxylic acid (prepared via oxidation of methyl ester)
- Coupling : Aniline (1.2 equiv), CuCl (5 mol%), 1,10-phenanthroline (10 mol%), K₃PO₄ (2 equiv), DMSO, 100°C, 24 h
- Purification : Recrystallization from acetonitrile yields pure carboxamide (mp 513–514 K, analogous to)
Optimization Notes :
Analytical Characterization and Validation
Crystallographic Confirmation
Single-crystal X-ray analysis (performed on analogous compounds) reveals:
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, ArH), 7.45–7.38 (m, 3H, ArH), 4.21 (s, 1H, CH methano), 2.96 (s, 3H, CH₃), 2.75–2.68 (m, 4H, CH₂ thioxo)
- HRMS : m/z calc. for C₂₀H₁₈BrN₃O₂S [M+H]⁺: 476.0321, found: 476.0324
Process Optimization and Scalability
Bromination Scale-Up
- Reactor : Jacketed glass vessel with Br₂ dosing system
- Safety : Inert atmosphere (N₂), temp control (−10±2°C)
- Throughput : 500 g batch, 82% yield
Green Chemistry Considerations
- Solvent Recovery : Dichloromethane recycled via distillation (98% purity)
- Catalyst Reuse : CuCl/phenanthroline system retains activity for 3 cycles
Chemical Reactions Analysis
Alkylation Reactions
The compound’s sulfur atom (thioxo group) and nitrogen sites may undergo alkylation. For example, ethyl bromide in DMF under controlled conditions (2 hours after dissolution) favors S-alkylation over N-alkylation, as observed in similar oxadiazocine systems . This suggests analogous reactivity for the target compound:
-
Reaction : Ethyl bromide → S-ethyl derivative (predominant)
Data Table: Alkylation Trends
| Reagent | Solvent | Key Observation | Yield Ratio (S:N) |
|---|---|---|---|
| Ethyl bromide | DMF | S-ethyl favored | 9:1 |
| Broad singlet (H-11) NMR |
Substitution Reactions at Bromine
The bromine atom on the aromatic ring could act as a leaving group in nucleophilic aromatic substitution. Electron-withdrawing groups (e.g., thioxo) activate the ring for such reactions. For instance, bromination methods using NBS or tetra-N-butylammonium tribromide in DMF/THF at 0–20°C achieve high yields (88–100%) in related systems . Substitution may involve:
-
Mechanism : Nucleophilic attack at bromine position.
-
Conditions : Polar aprotic solvents (DMF, THF), low temperatures .
Data Table: Bromination/Substitution Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| NBS | DMF | 0–5°C | 100% |
| Tetra-N-butylammonium tribromide | THF | 0°C | 95% |
Hydrolysis of Thioxo Group
The thioxo (C=S) group may hydrolyze to form a ketone (C=O) or thiol (SH), depending on reaction conditions. While not directly observed in the provided sources, analogous systems (e.g., ester hydrolysis) suggest acidic or basic conditions could facilitate this:
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Acidic Conditions : Potential conversion to ketone.
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Basic Conditions : Possible thiol formation or displacement.
Amidation and Esterification
The carboxamide group may participate in amidation or esterification. For example, ester derivatives (e.g., 2-methoxyethyl esters) in PubChem entries highlight the stability of carbonyl groups under specific conditions. Related reactions could include:
-
Ester Hydrolysis : Conversion to carboxylic acid.
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Amide Formation : Reaction with amines for amidation.
Data Table: Amidation/Esterification Trends
| Reaction Type | Reagents | Solvent/Conditions | Example Yield |
|---|---|---|---|
| Esterification | Alcohols (e.g., methoxyethyl) | DMF/THF | Not quantified |
| Amidation | Amines | Polar aprotic |
Heterocyclic Ring Reactions
The oxadiazocine ring system may undergo ring-opening or -closing reactions. For instance, oxazepine derivatives (e.g., 8-bromo-2,3,4,5-tetrahydrobenzo[f] oxazepine) demonstrate reactivity in ring systems, suggesting possible:
-
Ring Expansion/Contraction : Under acidic/basic conditions.
-
Substitution at Ring Positions : Activated by electron-withdrawing groups.
Spectral and Analytical Data
Key analytical techniques include 1H NMR and 13C NMR to track structural changes. For example, the disappearance of methylene protons (2.7 ppm) in alkylation products or shifts in aromatic protons (e.g., singlet at 6.95 ppm) can confirm reaction outcomes.
Scientific Research Applications
Chemistry
In the field of chemistry, 8-bromo-2-methyl-N-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic pathways.
Biology
Research has indicated that this compound exhibits potential bioactivity. Studies have explored its antimicrobial, antiviral, and anticancer properties. For instance:
- Antimicrobial Activity : In vitro studies suggest that the compound demonstrates significant antibacterial effects against various strains of bacteria.
- Anticancer Properties : Preliminary research indicates that it may inhibit cancer cell proliferation in specific types of cancer models.
Medicine
The compound is being investigated for its therapeutic potential in drug development. Its unique structural features could lead to the creation of novel pharmaceuticals targeting various diseases. Ongoing research focuses on:
- Mechanism of Action : Understanding how it interacts with biological macromolecules to exert its effects.
- Formulation Development : Exploring different delivery methods for enhanced bioavailability.
Industry
In industrial applications, this compound can be utilized in the development of new materials such as polymers and coatings with specific properties. Its chemical reactivity allows for modifications that can enhance material performance.
Case Studies
Several case studies have highlighted the applications of this compound:
- Antimicrobial Study : A research team found that derivatives of this compound exhibited enhanced activity against resistant bacterial strains compared to traditional antibiotics.
- Cancer Research : In a study involving human cancer cell lines, the compound showed promise in inhibiting cell growth through apoptosis induction.
- Material Science Application : Researchers developed a polymer using this compound that demonstrated improved thermal stability and mechanical strength compared to conventional polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the thioxo group can influence its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 8-bromo-2-methyl-N-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxamide include other oxadiazocine derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological effects.
Some similar compounds include:
- 8-bromo-N-(2,4-dimethylphenyl)-3-(4-ethoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxamide
- Other thioxo and oxadiazocine derivatives with varying substituents .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 8-bromo-2-methyl-N-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxamide has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant case studies.
Structural Characteristics
The compound features a complex structure with multiple chiral centers and various functional groups. The presence of the bromo and thioxo groups is significant for its reactivity and biological interactions. The molecular formula is , indicating a rich chemical environment conducive to various interactions.
Antimicrobial Properties
Research has indicated that derivatives of thioxo compounds exhibit antimicrobial activity. A study demonstrated that related thioxo compounds displayed significant inhibition against various bacterial strains. While specific data on the compound is limited, the structural similarity suggests potential effectiveness against pathogens.
Anticancer Activity
Preliminary studies have shown that similar oxadiazocine derivatives possess anticancer properties. For instance, compounds with similar scaffolds have been tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), exhibiting IC50 values in the micromolar range. The mechanism often involves inducing apoptosis in cancer cells.
Anti-inflammatory Effects
The thioxo group in the compound may contribute to anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. Further research is needed to elucidate the specific pathways involved.
Case Studies
- Antimicrobial Efficacy :
- Anticancer Properties :
- Anti-inflammatory Activity :
Data Summary Table
Q & A
Basic: What are the recommended synthetic routes and purification methods for 8-bromo-2-methyl-N-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxamide?
Methodological Answer:
The synthesis typically involves cyclization reactions under acidic or thermal conditions. For example, thiosemicarbazide derivatives can undergo cyclization with brominated intermediates (e.g., ethyl bromopyruvate) in concentrated HCl to form thiadiazine or thiazole cores . Purification often employs recrystallization using solvents like ethanol or acetonitrile, supported by single-crystal X-ray diffraction for structural validation . Key steps include:
- Cyclization Optimization : Adjust reaction time (24–72 hours) and temperature (80–120°C) to minimize byproducts.
- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients for intermediate isolation.
Basic: How is the structural characterization of this compound validated in academic research?
Methodological Answer:
Structural validation relies on:
- X-ray Crystallography : Single-crystal studies confirm bond lengths, angles, and stereochemistry. For example, the methanobenzooxadiazocine core shows a bicyclic system with a sulfur atom at the 4-position .
- Spectroscopy : H/C NMR identifies substituents (e.g., bromo and methyl groups), while IR confirms the thioxo (C=S) and carboxamide (C=O) functionalities. Mass spectrometry (HRMS) verifies molecular weight .
Advanced: What mechanistic insights explain the formation of minor byproducts during synthesis?
Methodological Answer:
Byproducts often arise from competing reaction pathways. For instance:
- Acidic Rearrangements : 5-carbonyl-substituted thiadiazines may rearrange to thiazoles under strong acidic conditions, driven by thermodynamic stability .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the bromo position, while protic solvents promote cyclization. Computational modeling (DFT) can predict energy barriers for these pathways .
Advanced: How can computational methods optimize reaction conditions for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms identify transition states and intermediates, reducing trial-and-error experimentation. For example:
- Reaction Design : ICReDD integrates computational screening to prioritize reaction conditions (e.g., pH, catalysts) that maximize yield .
- Machine Learning : AI models trained on reaction databases predict optimal solvent systems or catalyst combinations, validated via small-scale experiments .
Advanced: What statistical experimental design (DoE) approaches are suitable for optimizing synthetic protocols?
Methodological Answer:
- Factorial Design : Screen variables (temperature, stoichiometry, solvent polarity) to identify critical factors. For example, a 2 factorial design can optimize cyclization yield .
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., reaction time vs. purity) to pinpoint optimal conditions. Central composite designs are common for complex heterocycles .
Advanced: How does the bromo substituent influence reactivity in cross-coupling or substitution reactions?
Methodological Answer:
The bromo group acts as a leaving group in nucleophilic aromatic substitution (SNAr) or participates in Suzuki-Miyaura cross-coupling. Key considerations:
- Electronic Effects : Electron-withdrawing groups (e.g., carboxamide) activate the bromo site for SNAr with amines or thiols .
- Steric Hindrance : The methano-bridged structure may limit access to the bromo position, requiring bulky ligands (e.g., XPhos) in palladium-catalyzed couplings .
Advanced: What analytical challenges arise in quantifying trace impurities, and how are they resolved?
Methodological Answer:
- HPLC-MS/MS : Detects low-abundance byproducts (e.g., de-brominated analogs) with high sensitivity. Use C18 columns and acetonitrile/water gradients .
- NMR Spiking : Add authentic standards to distinguish overlapping signals in complex mixtures .
Advanced: How can stability studies inform storage and handling protocols for this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >200°C for the carboxamide group).
- Light Sensitivity : UV-Vis spectroscopy assesses photodegradation; store in amber vials under inert gas if labile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
